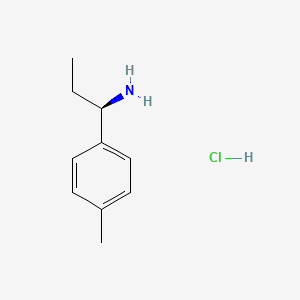

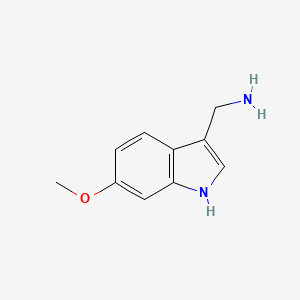

(R)-1-(p-Tolyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-1-(p-Tolyl)propan-1-amine hydrochloride” is likely a derivative of amine compounds. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic addition or substitution reactions . For example, the reaction between acyl chlorides and amines involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including nucleophilic addition and elimination reactions . The specific reactions that “®-1-(p-Tolyl)propan-1-amine hydrochloride” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they can be polar or nonpolar .科学的研究の応用

Environmental Remediation

Amine-functionalized sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of these sorbents, including those containing primary amine groups similar to "(R)-1-(p-Tolyl)propan-1-amine hydrochloride," is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which collectively enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).

Polymer Science

Primary amines play a crucial role as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, leading to the controlled synthesis of polymers. The reactivity of amines, including those akin to "this compound hydrochloride," enables the synthesis of polymers with tailored properties for various applications, demonstrating the compound's potential in advanced polymer design and synthesis (Duda et al., 2005).

Biomedical Applications

The antimicrobial potential of chitosan, a biopolymer with primary amino groups, underscores the relevance of similar amine-containing compounds in medical and pharmaceutical applications. The presence of amino groups contributes to chitosan's ability to chelate metal ions and interact with microbial cell membranes, suggesting potential biomedical applications for "this compound hydrochloride" in antimicrobial formulations and drug delivery systems (Raafat & Sahl, 2009).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of Synthesis Pathway": "The synthesis of (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "p-Tolylacetonitrile", "Lithium aluminum hydride", "Ethyl acetate", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of p-Tolylacetonitrile to (R)-1-(p-Tolyl)propan-1-amine using lithium aluminum hydride as a reducing agent in ethyl acetate solvent.", "Step 2: Quenching of the reaction mixture with water and extraction of the amine product with ethyl acetate.", "Step 3: Conversion of the amine to the hydrochloride salt using hydrochloric acid.", "Step 4: Reduction of the hydrochloride salt using sodium borohydride in methanol solvent to obtain the final product, (R)-1-(p-Tolyl)propan-1-amine hydrochloride." ] } | |

CAS番号 |

239105-47-6 |

分子式 |

C10H15N |

分子量 |

149.23 g/mol |

IUPAC名 |

(1R)-1-(4-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |

InChIキー |

FWTZOQCAVLMPJE-SNVBAGLBSA-N |

異性体SMILES |

CC[C@H](C1=CC=C(C=C1)C)N |

SMILES |

CCC(C1=CC=C(C=C1)C)N.Cl |

正規SMILES |

CCC(C1=CC=C(C=C1)C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)